6-chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]pyridine-3-carboxamide
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Overview
Description
6-chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a chloro group and a carboxamide group, which is further linked to a phenylethyl chain bearing a fluorophenoxy moiety. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Chloro Group: Chlorination of the pyridine ring is achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the chlorinated pyridine with an appropriate amine under suitable conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the Phenylethyl Chain: The phenylethyl chain bearing the fluorophenoxy moiety is synthesized separately and then coupled to the pyridine carboxamide through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
6-chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide
- 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- 2-chloro-6-cyanopyridine
Uniqueness
6-chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]pyridine-3-carboxamide stands out due to the presence of the fluorophenoxy moiety, which imparts unique electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities and in the development of advanced materials with tailored properties.
Properties
IUPAC Name |
6-chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2/c21-19-11-10-15(12-23-19)20(25)24-17(14-6-2-1-3-7-14)13-26-18-9-5-4-8-16(18)22/h1-12,17H,13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAIYWXIAUNITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CC=CC=C2F)NC(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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